molecular formula C7H15NO3 B119502 D-carnitine CAS No. 541-14-0

D-carnitine

Katalognummer B119502
CAS-Nummer: 541-14-0
Molekulargewicht: 161.2 g/mol
InChI-Schlüssel: PHIQHXFUZVPYII-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

D-Carnitine is an isomer of the conditionally essential nutrient L-carnitine . It’s used as a building block for antidiabetic, microbicidal compounds . It’s also used to prevent and treat conditions in patients with kidney disease on dialysis .


Synthesis Analysis

Carnitine biosynthesis from trimethyllysine occurs via four enzymatic reactions. Trimethyllysine is hydroxylated by the activity of the trimethyllysine hydroxylase (TMLH) to form hydroxyl-trimethyllysine (HTML) .


Molecular Structure Analysis

D-Carnitine has a molecular formula of C7H15NO3 . Conformational analysis was used to elucidate the enantiomeric separation of D/L-Carn at the molecular level via the formation of ternary complexes .


Chemical Reactions Analysis

Carnitine and acylcarnitines were isolated by ion-exchange solid-phase extraction, derivatized with pentafluorophenacyl trifluoromethanesulfonate, separated by HPLC, and detected with an ion trap mass spectrometer .


Physical And Chemical Properties Analysis

D-Carnitine has a molecular formula of C7H15NO3, an average mass of 161.199 Da, and a monoisotopic mass of 161.105194 Da .

Wissenschaftliche Forschungsanwendungen

  • Sports Nutrition

    • L-carnitine is used as a supplement by recreationally-active, competitive, and highly trained athletes .
    • It is believed to improve exercise performance by increasing muscle carnitine content, affecting exercise metabolism, and improving energy expenditure .
    • The supplementation procedure involves daily ingestion of L-carnitine and carbohydrates for at least 12 weeks .
  • Aging and Immune Function

    • L-carnitine has been shown to mitigate the dysregulation of an aging immune system .
    • It plays a crucial role in immune-system functioning by alleviating inflammation and increasing antioxidant status .
    • Exogenous L-carnitine supplementation has a positive impact on immune mediators, showing its beneficial effects in preventing infection .
  • Infectious Diseases

    • L-carnitine tartrate has immunomodulatory effects that might influence the management of infectious diseases, including COVID-19 .
    • It has a function in viral infection possibly via its impact on key immune mediators .
    • L-carnitine supplementation results in several improvements in health outcomes, which may influence susceptibility to viral infection .
  • Amyotrophic Lateral Sclerosis (ALS)

    • A small clinical trial showed that L-carnitine supplementation improved disease indicators and nutritional status in ALS patients .
    • The method involved daily supplementation of 1000 mg L-carnitine in patients aged 40 to 75 years .
  • Cancer Research

    • L-carnitine has been evaluated for its in vitro anticancer role in samples of HepG2 tumor-bearing mice, primary cultured thymocytes, human SMMC-7721, and hepatoma HepG2 cell lines .
  • Diabetes Management

    • L-carnitine supplementation could reduce fasting blood sugar and hemoglobin A1c (a marker of long-term blood sugar levels) while also improving insulin sensitivity in people with diabetes, overweight, or obesity .
    • The method involves daily supplementation of L-carnitine, but the specific dosage and duration can vary based on individual health conditions and should be determined by a healthcare provider .
  • Cognitive Function

    • Research suggests that L-carnitine supplementation may help improve memory, attention, and overall cognitive performance .
    • This is particularly beneficial for older adults and individuals with cognitive impairments .
    • The supplementation procedure typically involves daily ingestion of L-carnitine, but the specific dosage and duration can vary based on individual health conditions and should be determined by a healthcare provider .
  • Cardiovascular Health

    • L-Carnitine has been studied for its potential benefits in supporting heart health .
    • It may help improve cardiac function, reduce the risk of cardiovascular diseases, and enhance exercise tolerance in individuals with heart conditions .
  • Kidney Disease

    • L-carnitine has received scientific attention as a therapy for kidney disease .
    • It is believed to help improve the symptoms associated with carnitine deficiency and mitochondrial disorders in patients with kidney disease .
  • Metabolism Regulation

    • L-carnitine supplementation has been shown to affect metabolism and metabolic modifications .
    • It plays a crucial role in the transport of long-chain fatty acids into the mitochondrial matrix for their conversion in energy, via β-oxidation process .
    • It also regulates pyruvate dehydrogenase activity by maintaining the acetyl-CoA/CoA ratio in the cell .

Safety And Hazards

D-Carnitine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Zukünftige Richtungen

Despite the rapid advances in gut microbiome research, there remain many challenges that need to be addressed. This issue of Phenomics focuses on eight key challenges that we are currently facing, with the aim of shedding light on future research directions .

Eigenschaften

IUPAC Name

(3S)-3-hydroxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIQHXFUZVPYII-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)C[C@H](CC(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-carnitine

CAS RN

541-14-0
Record name (+)-Carnitine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=541-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Carnitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Carnitine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARNITINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9VY0ZOK7A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Carnitine was synthesized as in example 2, except that the NADH regeneration system comprised, in addition to alcohol dehydrogenase, aldehyde dehydrogenase (E.C. 1.2.1.5) which oxidizes the aldehyde (formed by action of alcohol dehydrogenase on ethanol) to acetic acid. Two molecules of NADH were formed from one molecule of ethanol (instead of one in the preceeding example) and the reaction balance was strongly displaced in favour of NADH and acetic acid formation. It was thus no longer necessary to eliminate acetaldehyde as in the preceeding example. The conditions were thus those of example 2, except that 125 units of purified aldehyde dehydrogenase (Boehringer ref. 171.832) were added to the reaction medium and nitrogen bubbling was omitted. After 24 hours, 0.764 g of L-carnitine was formed with a yield of 77.5% with respect to dehydrocarnitine hydrochloride.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

In 700 ml of methanol are dissolved under heat 35.0 g (0.177 mole) of DL-carnitine hydrochloride, and the solution is passed through OH type strongly basic resin (DOWEX-1X8). The methanol solution is concentrated to obtain 28.3 g (0.175 mole) of DL-carnitine. To DL-carnitine are added 62.6 g (0.175 mole) of dibenzoyl-L(+)tartaric acid and 93 ml of methanol, and the mixture is dissolved under heat to form dibenzoyl-L( +)tartarates of D-carnitine and L-carnitine. The tartarates are cooled at a temperature of below -10° C. with stirring to fractionally crystallize L-carnitine dibenzoyl-L(+)tartarate. The tartarare is filtered and washed to give L-carnitine dibenzoyl-L(+)tartarate (yield 30.5 g, purity 93.0%). Recrystallization of the tartarate from 100 ml of methanol gives 23.9 g of L-carnitine dibenzoyl-L(+)tartarate as white crystal. [α]D25 =-96.0° (c=1, MeOH), m.p. 154° C. (dec.), purity 99.5%.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

In 700 ml of methanol are dissolved under heat 35.0 g (0.177 mole) of DL-carnitine hydrochloride, and the solution is passed through OH type strongly basic resin (DOWEX-1X8). The methanol solution is concentrated to obtain 28.3 g (0.175 mole) of DL-carnitine. To DL-carnitine are added 62.6 g (0.175 mole) of dibenzoyl-L(+)tartaric acid and 93 ml of methanol, and the mixture is dissolved under heat to form dibenzoyl-L( +)tartarates of D-carnitine and L-carnitine. The tartarates are cooled at a temperature of below -10° C. with stirring to fractionally crystallize L-carnitine dibenzoyl-L(+)tartarate. The tartarare is filtered and washed to give L-carnitine dibenzoyl-L(+)tartarate (yield 30.5 g, purity 93.0%). Recrystallization of the tartarate from 100 ml of methanol gives 23.9 g of L-carnitine dibenzoyl-L(+)tartarate as white crystal. [α]D25 =-96.0° (c=1, MeOH), m.p. 154° C. (dec.), purity 99.5%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
62.6 g
Type
reactant
Reaction Step One
Quantity
93 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-carnitine
Reactant of Route 2
D-carnitine
Reactant of Route 3
D-carnitine
Reactant of Route 4
Reactant of Route 4
D-carnitine
Reactant of Route 5
D-carnitine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
D-carnitine

Citations

For This Compound
2,250
Citations
JM Li, LY Li, YX Zhang, ZY Jiang, SM Limbu… - British Journal of …, 2019 - cambridge.org
… utilised in fish, whereas d-carnitine is metabolised as a xenobiotic and induces lipotoxicity. d-Carnitine-fed fish … Therefore, d-carnitine is not recommended for use in farmed animals. …
Number of citations: 21 www.cambridge.org
AA Spasov, IN IIezhitsa - Rossiiskii fiziologicheskii zhurnal imeni IM …, 2005 - europepmc.org
… and D-carnitine compete for uptake in small intestine and tubular re-absorption in kidneys. After intestinal absorption, L- and D-carnitine … muscle, and D-carnitine competitively depletes …
Number of citations: 17 europepmc.org
L Sánchez-Hernández, M Castro-Puyana… - Food Chemistry, 2010 - Elsevier
This paper reports the application of a capillary electrophoresis–electrospray ionisation-tandem mass spectrometry methodology for the unequivocal identification and the quantitative …
Number of citations: 73 www.sciencedirect.com
M Matsuoka, H Igisu - Biochemical pharmacology, 1993 - Elsevier
… In the present study, we compared the effects of Dcarnitine and acetyl-L-carnitine with those of Lcarnitine on the seizures, levels of ammonia and brain energy metabolites in mice with …
Number of citations: 48 www.sciencedirect.com
CJ Gross, LVM Henderson, DA Savaiano - Biochimica et Biophysica Acta …, 1986 - Elsevier
… Uptake and metabolism of L-carnitine, D-carnitine and acetyI-L-… L- and D-carnitine developed intracellular to extracellular … between uptake of L- and D-carnitine. About 60% of the …
Number of citations: 48 www.sciencedirect.com
S Freimüller, H Altorfer - Journal of pharmaceutical and biomedical …, 2002 - Elsevier
An indirect enantioseparation method for robust and precise determination of d-Carnitine (dC) in l-Carnitine (lC) in the range of 0.1–1.0% is presented. The method is based on …
Number of citations: 40 www.sciencedirect.com
DJ Paulson, AL Shug - Life Sciences, 1981 - Elsevier
L-carnitine deficiency in heart and skeletal muscle was induced by intraperitoneal injection of D-carnitine into starved or fed rats. Carnitine levels in kidney were slightly lowered, but liver…
Number of citations: 93 www.sciencedirect.com
AJ Liedtke, SH Nellis, LF Whitesell… - American Journal of …, 1982 - journals.physiology.org
… treatments of L- and D-carnitine as measured in intact, region… eight hearts treated with D-carnitine (same dosage schedule). … production as compared with D-carnitine in aerobic tissue. …
Number of citations: 45 journals.physiology.org
H Jung, HP Kleber - Applied microbiology and biotechnology, 1991 - Springer
Escherichia coli 044 K74 grown under anaerobic conditions in the presence of l(−)-carnitine is able to convert d(+)-carnitine into the l(−)-enantiomer. This activity is repressed by …
Number of citations: 32 link.springer.com
L Sánchez-Hernández, C García-Ruiz, AL Crego… - … of pharmaceutical and …, 2010 - Elsevier
… % for d-carnitine; however, the content of d-carnitine in three … , and the result (0.42% of d-carnitine) was compared with that … of l- and d-carnitine in pharmaceutical formulations in order to…
Number of citations: 56 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.